BzATP triethylammonium salt
Overview
Description
Mechanism of Action
- BzATP triethylammonium salt primarily acts as a potent agonist of the P2X7 receptor . This receptor is a member of the purinergic receptor family and is involved in cellular responses to extracellular ATP.
- Unlike ATP, BzATP exhibits significantly higher efficacy in receptor activation, making it approximately 5 to 10 times more potent .
- Downstream effects include the activation of inflammatory pathways, cytokine release, and modulation of immune cell function .
- This compound has an empirical formula of C₂₄H₂₄N₅O₁₅P₃ · 3C₆H₁₅N and a molecular weight of 1018.96 g/mol .
- It is soluble in water (100 mM) and should be stored at −20°C .
- BzATP-induced activation of the P2X7 receptor leads to diverse effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
BzATP triethylammonium salt interacts with various enzymes and proteins, particularly the P2X receptors . It exhibits partial agonist activity at P2X1 and P2Y1 receptors . The nature of these interactions involves the induction of nucleotide channels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces a dose-dependent decrease in wild-type murine neural progenitor cell viability and an increase in caspase-3 activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a substrate analog for submitochondrial particle ATPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BzATP triethylammonium salt involves the benzoylation of adenosine triphosphate (ATP) to form 2ʹ (3ʹ)-O- (4-Benzoylbenzoyl)adenosine-5ʹ-triphosphate. This reaction typically requires the use of benzoyl chloride and a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the ATP molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The compound is typically produced in a lyophilized powder form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
BzATP triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified benzoyl groups .
Scientific Research Applications
BzATP triethylammonium salt is extensively used in scientific research due to its potent agonistic activity on the P2X7 receptor. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP triethylammonium salt.
α,β-methylene ATP: Another ATP analog with different receptor selectivity and potency.
Oxidized ATP (oATP): A modified form of ATP used in similar research applications.
Uniqueness
This compound is unique due to its higher potency and selectivity for the P2X7 receptor compared to other ATP analogs. This makes it a valuable tool for studying purinergic signaling and its associated physiological and pathological processes .
Biological Activity
BzATP triethylammonium salt, chemically known as 2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate tri(triethylammonium) salt, is a potent agonist of the purinergic P2X7 receptor. This compound is notable for its enhanced potency compared to ATP, exhibiting a 5-10 fold increase in activity, making it a valuable tool in pharmacological research and therapeutic applications.
P2X7 Receptor Agonism
This compound is primarily recognized for its role as a P2X7 receptor agonist . The effective concentration (EC50) values for activating P2X7 receptors are approximately:
This compound has been shown to activate P2X7 receptors expressed in various cell types, including HEK-293 cells, where it induces significant changes in intracellular calcium levels, measured using fluorescent dyes .
Comparative Potency
In comparison to ATP, this compound demonstrates significantly greater potency at the P2X7 receptor. The EC50 values indicate that it can effectively stimulate receptor activity at lower concentrations than ATP, which is critical for studies involving purinergic signaling pathways .
Partial Agonist Activity
In addition to its role as a full agonist at P2X7 receptors, BzATP exhibits partial agonist activity at other P2X receptors:
This dual functionality allows researchers to explore various signaling pathways and physiological responses mediated by these receptors.
pH Modulation and Non-Specific Effects
Research has indicated that this compound can induce changes in cytosolic pH independent of P2 receptor activation. Specifically, the presence of triethylamine (TEA), a component of the compound, can permeate cell membranes and alter intracellular pH levels. Studies have shown that BzATP-TEA can lead to alkalinization responses in cells, which are not replicated by ATP alone . This highlights the importance of controlling for non-specific effects when utilizing BzATP in experimental settings.
Case Studies
-
Calcium Signaling in MC3T3-E1 Cells:
BzATP-TEA was found to cause a rapid increase in intracellular calcium levels in MC3T3-E1 cells, demonstrating its effectiveness as a P2X7 agonist. The study confirmed that this calcium influx was not due to TEA but rather the activation of P2X7 receptors . -
Proton Efflux Studies:
In experiments assessing proton efflux from cells, BzATP-TEA induced sustained increases in metabolic acid production that were dependent on glucose metabolism and phosphatidylinositol 3-kinase activity. The sustained phase of proton efflux was blocked by specific antagonists of the P2X7 receptor, confirming the receptor's role in mediating these effects .
Data Summary
Parameter | Value |
---|---|
Chemical Name | 2'(3')-O-(4-benzoylbenzoyl)ATP triethylammonium salt |
Potency (vs ATP) | 5 - 10 fold greater |
EC50 (Rat) | 3.6 µM |
EC50 (Human) | 7 µM |
EC50 (Mouse) | 285 µM |
Partial Agonist Activity | P2X1 (pEC50 = 8.7), P2Y1 |
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-15-4 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.